molecular formula C13H28O3S B1615591 Dodecyl methanesulfonate CAS No. 51323-71-8

Dodecyl methanesulfonate

Cat. No.: B1615591
CAS No.: 51323-71-8
M. Wt: 264.43 g/mol
InChI Key: RUFILLDBEINNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl methanesulfonate is an organic compound with the chemical formula C13H28O3S. It is a member of the methanesulfonate family, which are esters of methanesulfonic acid. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Dodecyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

In industrial production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product.

Chemical Reactions Analysis

Dodecyl methanesulfonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methanesulfonic acid and dodecanol.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: While this compound itself is relatively stable, it can be involved in oxidation-reduction reactions when combined with other reactive species.

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Dodecyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.

    Biology: In biological research, it is employed in cell lysis buffers to disrupt cell membranes and release cellular contents.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: this compound is used in the formulation of detergents, emulsifiers, and wetting agents in various industrial processes.

Mechanism of Action

The primary mechanism of action of dodecyl methanesulfonate is its surfactant property. It reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications where it can lyse cells and release intracellular components.

At the molecular level, this compound targets lipid bilayers, integrating into the membrane and causing structural disruptions. This leads to increased membrane permeability and eventual cell lysis.

Comparison with Similar Compounds

Dodecyl methanesulfonate can be compared with other methanesulfonate esters, such as:

    Methyl methanesulfonate: A smaller ester used primarily as a DNA methylating agent in genetic research.

    Ethyl methanesulfonate: Similar to methyl methanesulfonate but with a slightly larger alkyl group, also used in mutagenesis studies.

    Tetradecyl methanesulfonate: A longer-chain ester with similar surfactant properties but different solubility and stability characteristics.

This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant in both aqueous and non-aqueous systems.

Properties

IUPAC Name

dodecyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-16-17(2,14)15/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFILLDBEINNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289540
Record name Dodecyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51323-71-8
Record name NSC61860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DODECYL METHANESULFONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Dodecyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dodecyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
Dodecyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dodecyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
Dodecyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.